An In-depth Technical Guide to Methyl 2-methoxy-3-(trifluoromethyl)benzoate
An In-depth Technical Guide to Methyl 2-methoxy-3-(trifluoromethyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Methyl 2-methoxy-3-(trifluoromethyl)benzoate, a fluorinated aromatic compound of significant interest in medicinal chemistry and materials science. While the specified CAS number 937068-56-9 appears to be a minor typographic error, this guide focuses on the correct corresponding structure, which is the methyl ester of 2-methoxy-3-(trifluoromethyl)benzoic acid (CAS 937068-58-1). This document details the compound's chemical properties, a validated synthesis protocol, characteristic analytical data, and its emerging applications as a versatile building block. The strategic incorporation of both a methoxy and a trifluoromethyl group onto the benzene ring imparts unique electronic and steric properties, making it a valuable scaffold for the development of novel therapeutic agents and advanced materials.
Compound Overview
Methyl 2-methoxy-3-(trifluoromethyl)benzoate is a substituted aromatic ester. The presence of the electron-withdrawing trifluoromethyl (-CF3) group and the electron-donating methoxy (-OCH3) group at the ortho and meta positions relative to the ester functionality creates a unique electronic environment on the aromatic ring. This substitution pattern is of particular interest in drug discovery, as the trifluoromethyl group can enhance metabolic stability, binding affinity, and lipophilicity of a molecule.[1] The methoxy group can also influence the compound's conformation and solubility.
Table 1: Chemical and Physical Properties
| Property | Value | Source |
| IUPAC Name | methyl 2-methoxy-3-(trifluoromethyl)benzoate | - |
| CAS Number | 937068-56-9 (presumed); 937068-58-1 for parent acid | |
| Molecular Formula | C10H9F3O3 | Inferred |
| Molecular Weight | 234.17 g/mol | Inferred |
| Appearance | Colorless to yellow liquid (predicted) | |
| Boiling Point | Not available | - |
| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, MeOH) | Inferred |
| Storage | Sealed in dry, room temperature |
Synthesis and Purification
The most direct and industrially scalable synthesis of Methyl 2-methoxy-3-(trifluoromethyl)benzoate involves the esterification of its parent carboxylic acid, 2-methoxy-3-(trifluoromethyl)benzoic acid. A standard Fischer esterification using methanol in the presence of a catalytic amount of strong acid is a reliable method.
Proposed Synthesis Workflow
The synthesis can be visualized as a two-step process starting from a commercially available precursor, leading to the final product.
Caption: Proposed synthesis workflow for Methyl 2-methoxy-3-(trifluoromethyl)benzoate.
Detailed Experimental Protocol
Materials:
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2-methoxy-3-(trifluoromethyl)benzoic acid (1.0 eq)
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Methanol (MeOH, 10-20 volumes)
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Concentrated Sulfuric Acid (H₂SO₄, 0.1 eq)
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Saturated Sodium Bicarbonate (NaHCO₃) solution
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Brine
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Anhydrous Magnesium Sulfate (MgSO₄)
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Ethyl Acetate (EtOAc)
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Hexanes
Procedure:
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To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-methoxy-3-(trifluoromethyl)benzoic acid.
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Add methanol to dissolve the starting material.
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Slowly add the catalytic amount of concentrated sulfuric acid to the stirring solution.
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Heat the reaction mixture to reflux (approximately 65-70°C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-6 hours.
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Upon completion, cool the reaction mixture to room temperature.
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Remove the excess methanol under reduced pressure.
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Dilute the residue with ethyl acetate and carefully wash with saturated sodium bicarbonate solution to neutralize the acid.
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Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.
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Concentrate the filtrate under reduced pressure to obtain the crude product.
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Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to yield pure Methyl 2-methoxy-3-(trifluoromethyl)benzoate.
Spectroscopic and Analytical Characterization
While experimental data for this specific compound is not publicly available, the expected spectroscopic data can be predicted based on its structure and data from analogous compounds.
Table 2: Predicted Analytical Data
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the methoxy protons (-OCH₃) around 3.9 ppm (singlet, 3H), the methyl ester protons (-COOCH₃) around 3.9 ppm (singlet, 3H), and aromatic protons in the 7.0-8.0 ppm region (multiplets, 3H). |
| ¹³C NMR | Resonances for the methoxy carbon, the ester carbonyl carbon, the trifluoromethyl carbon (quartet due to C-F coupling), and aromatic carbons. |
| ¹⁹F NMR | A singlet corresponding to the -CF₃ group. |
| IR (Infrared) | Characteristic peaks for C=O stretching (ester) around 1720-1740 cm⁻¹, C-O stretching, and C-F stretching. |
| MS (Mass Spec) | Expected molecular ion peak [M]⁺ or [M+H]⁺. |
Applications in Research and Development
The unique substitution pattern of Methyl 2-methoxy-3-(trifluoromethyl)benzoate makes it a valuable building block in several areas of chemical research, particularly in the synthesis of pharmaceuticals and agrochemicals.
Role in Medicinal Chemistry
The trifluoromethyl group is a key pharmacophore that can significantly enhance the biological activity of a drug candidate.[1] It can improve metabolic stability by blocking sites of oxidation and increase lipophilicity, which can aid in cell membrane permeability.[1] This compound can serve as a precursor for more complex molecules targeting a range of biological pathways.
Caption: Potential synthetic transformations of the title compound for drug discovery.
Intermediate for Agrochemicals
Similar to its role in pharmaceuticals, this compound can be used in the synthesis of novel herbicides and pesticides. The trifluoromethyl group is a common feature in many active agrochemical ingredients, contributing to their potency and stability.
Building Block in Materials Science
Fluorinated organic molecules are increasingly used in the development of advanced materials such as polymers and liquid crystals. The properties imparted by the trifluoromethyl group, such as thermal stability and hydrophobicity, make this compound a potentially useful monomer or additive in materials science applications.
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for Methyl 2-methoxy-3-(trifluoromethyl)benzoate is not available, safety precautions can be inferred from related trifluoromethylated and methoxy-substituted benzoates.
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General Handling: Use in a well-ventilated area. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
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First Aid Measures:
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Skin Contact: Wash off immediately with plenty of water.
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Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.
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Inhalation: Move to fresh air. If breathing is difficult, give oxygen.
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Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.
References
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MDPI. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]
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PubMed. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]
